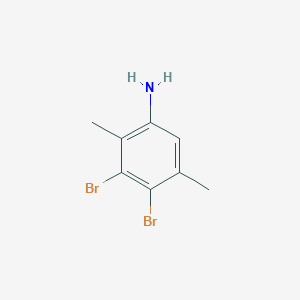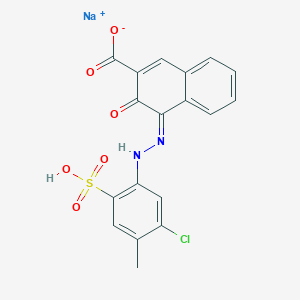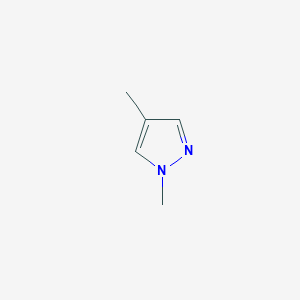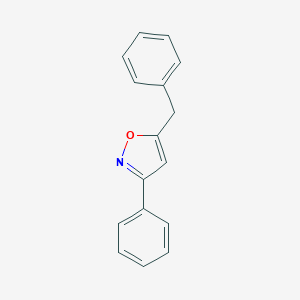
Isoxazole, 3-phenyl-5-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 3-phenyl-5-(phenylmethyl)- is a heterocyclic organic compound that has a five-membered ring containing three carbon atoms and two adjacent nitrogen and oxygen atoms. It has been widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of isoxazole, 3-phenyl-5-(phenylmethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating specific molecular targets, such as enzymes and receptors. For example, isoxazole, 3-phenyl-5-(phenylmethyl)- has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation.
Effets Biochimiques Et Physiologiques
Isoxazole, 3-phenyl-5-(phenylmethyl)- has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of human immunodeficiency virus (HIV), and reduce the production of pro-inflammatory cytokines in activated macrophages. In addition, isoxazole, 3-phenyl-5-(phenylmethyl)- has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using isoxazole, 3-phenyl-5-(phenylmethyl)- in lab experiments is its versatility. It can be easily modified to generate a library of analogs with different biological activities and physicochemical properties. Moreover, isoxazole, 3-phenyl-5-(phenylmethyl)- can be synthesized in a relatively simple and cost-effective manner, making it accessible to researchers with limited resources. However, one of the limitations of using isoxazole, 3-phenyl-5-(phenylmethyl)- is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of isoxazole, 3-phenyl-5-(phenylmethyl)-. First, further studies are needed to elucidate its mechanism of action and molecular targets, which will facilitate the design of more potent and selective analogs. Second, more in vivo studies are needed to evaluate its efficacy and safety in animal models, which will provide valuable information for preclinical development. Third, isoxazole, 3-phenyl-5-(phenylmethyl)- can be used as a building block for the synthesis of novel compounds with diverse biological activities, which will expand its potential applications in drug discovery. Finally, the development of new synthetic methods for isoxazole, 3-phenyl-5-(phenylmethyl)- and its analogs will enable the production of larger quantities of these compounds for further research and development.
Méthodes De Synthèse
Isoxazole, 3-phenyl-5-(phenylmethyl)- can be synthesized by reacting benzylideneacetone with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of isoxazole ring and the introduction of a phenylmethyl group at the 5-position of the ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction temperature, and reaction time.
Applications De Recherche Scientifique
Isoxazole, 3-phenyl-5-(phenylmethyl)- has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities, making it a promising lead compound for drug discovery. In addition, isoxazole, 3-phenyl-5-(phenylmethyl)- has been used as a building block for the synthesis of other bioactive compounds, such as kinase inhibitors and G protein-coupled receptor ligands.
Propriétés
Numéro CAS |
18753-56-5 |
|---|---|
Nom du produit |
Isoxazole, 3-phenyl-5-(phenylmethyl)- |
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-benzyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-16(17-18-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clé InChI |
OYLPWPUOHCMCOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3 |
Synonymes |
5-Benzyl-3-phenylisoxazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



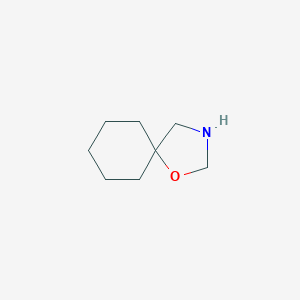
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
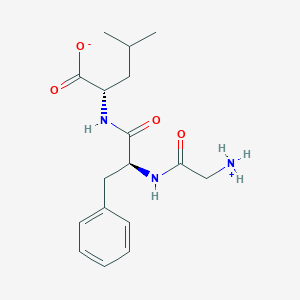
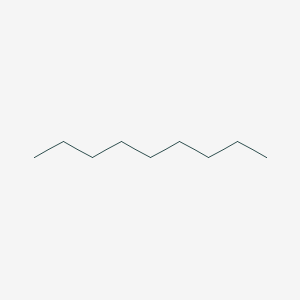
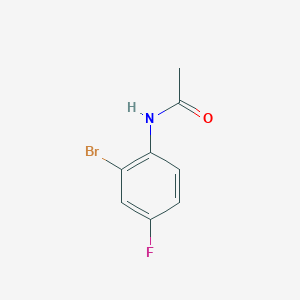
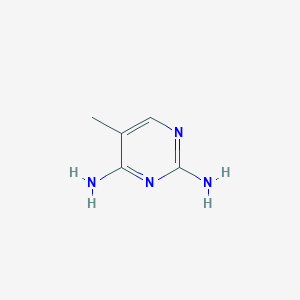
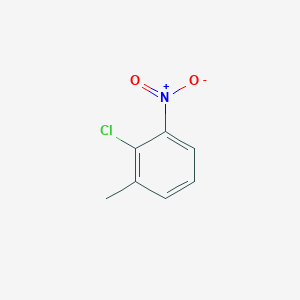
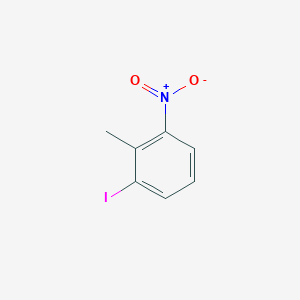
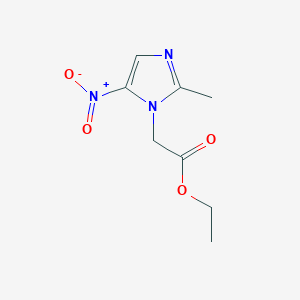
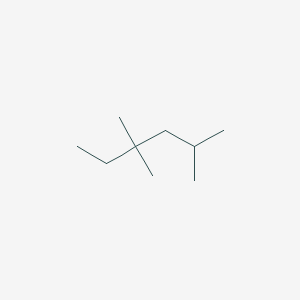
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
